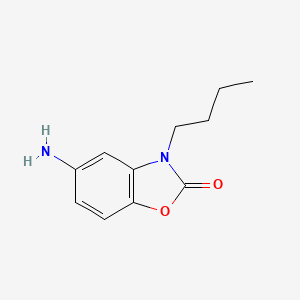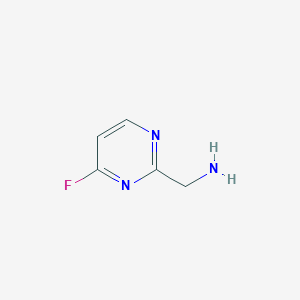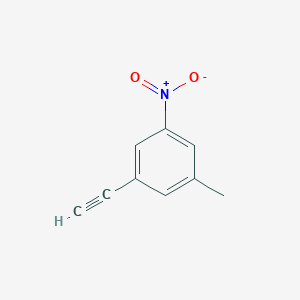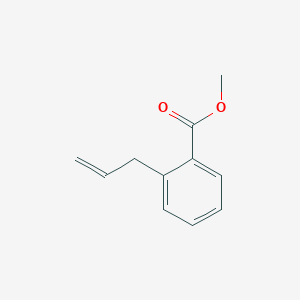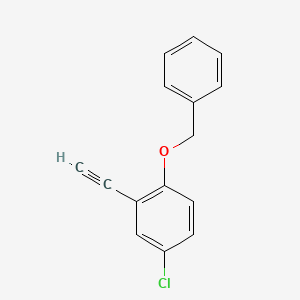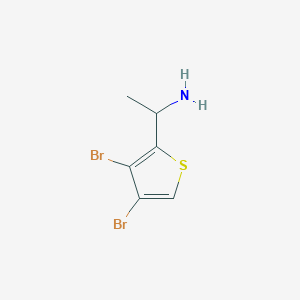
behenoyl Coenzyme A (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Behenoyl Coenzyme A (ammonium salt) is a derivative of behenic acid, a long-chain saturated fatty acid. This compound is a coenzyme A derivative, which plays a crucial role in various biochemical processes, particularly in lipid metabolism. It is often used in scientific research to study enzyme activities and metabolic pathways involving long-chain fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Behenoyl Coenzyme A (ammonium salt) can be synthesized through a multi-step process involving the activation of behenic acid to its acyl chloride form, followed by its reaction with coenzyme A. The general steps include:
Activation of Behenic Acid: Behenic acid is converted to behenoyl chloride using thionyl chloride or oxalyl chloride.
Formation of Behenoyl Coenzyme A: The behenoyl chloride is then reacted with coenzyme A in the presence of a base such as triethylamine to form behenoyl Coenzyme A.
Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of behenoyl Coenzyme A (ammonium salt) typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Bulk Synthesis: Large quantities of behenic acid are converted to behenoyl chloride.
Automated Reaction: The behenoyl chloride is reacted with coenzyme A in controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Behenoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to behenic acid or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the coenzyme A moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Behenic aldehyde or behenic ketone.
Reduction: Behenic acid.
Substitution: Various substituted behenoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Behenoyl Coenzyme A (ammonium salt) is widely used in scientific research due to its role in lipid metabolism. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Investigates the role of long-chain fatty acids in cellular processes.
Medicine: Studies the impact of fatty acid metabolism on diseases such as obesity, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of bio-based materials and as a standard in analytical techniques.
Mechanism of Action
Behenoyl Coenzyme A (ammonium salt) functions by participating in the activation and transfer of long-chain fatty acids within cells. It acts as a substrate for enzymes such as fatty acyl-CoA synthetase, which catalyzes the formation of fatty acyl-CoA derivatives. These derivatives are then involved in various metabolic pathways, including beta-oxidation, lipid biosynthesis, and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Coenzyme A: A derivative of palmitic acid, involved in similar metabolic pathways.
Stearoyl Coenzyme A: Derived from stearic acid, also participates in lipid metabolism.
Oleoyl Coenzyme A: An unsaturated fatty acid derivative, involved in different metabolic processes due to its double bond.
Uniqueness
Behenoyl Coenzyme A (ammonium salt) is unique due to its long-chain structure, which affects its solubility and interaction with enzymes. Its specific chain length makes it a valuable tool for studying the metabolism of very long-chain fatty acids, which are less common but crucial in certain biological processes.
Properties
Molecular Formula |
C43H87N10O17P3S |
|---|---|
Molecular Weight |
1141.2 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3 |
InChI Key |
DSSMNGMIRQGXTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)


